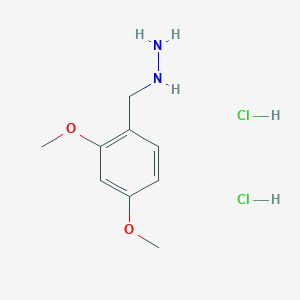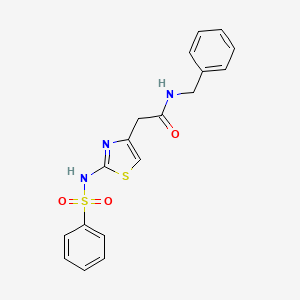![molecular formula C11H16O6 B2638690 Ethyl 4-(acetyloxy)-3-[(acetyloxy)methyl]but-2-enoate CAS No. 77356-33-3](/img/structure/B2638690.png)
Ethyl 4-(acetyloxy)-3-[(acetyloxy)methyl]but-2-enoate
Overview
Description
Ethyl 4-(acetyloxy)-3-[(acetyloxy)methyl]but-2-enoate: is an organic compound with the molecular formula C10H14O6. It is a derivative of butenoic acid, featuring two acetyloxy groups and an ethyl ester. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(acetyloxy)-3-[(acetyloxy)methyl]but-2-enoate typically involves the esterification of butenoic acid derivatives. One common method includes the reaction of 4-hydroxy-3-(hydroxymethyl)but-2-enoic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired ester after purification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(acetyloxy)-3-[(acetyloxy)methyl]but-2-enoate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Oxidation: The compound can be oxidized to form more complex derivatives, often using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester groups into alcohols, typically using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the acetyloxy groups with other functional groups, depending on the reagents used.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water, and heat.
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Hydrolysis: 4-hydroxy-3-(hydroxymethyl)but-2-enoic acid and ethanol.
Oxidation: Various oxidized derivatives depending on the extent of oxidation.
Reduction: 4-(hydroxymethyl)-3-(hydroxymethyl)but-2-enoate.
Substitution: Compounds with substituted functional groups replacing the acetyloxy groups.
Scientific Research Applications
Ethyl 4-(acetyloxy)-3-[(acetyloxy)methyl]but-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can be metabolized into active compounds.
Industry: Utilized in the production of polymers and other materials due to its reactive ester groups.
Mechanism of Action
The mechanism of action of Ethyl 4-(acetyloxy)-3-[(acetyloxy)methyl]but-2-enoate involves its hydrolysis to release acetic acid and the corresponding alcohol. These products can then participate in various biochemical pathways. The compound’s ester groups make it a suitable candidate for prodrug design, where it can be metabolized in vivo to release active pharmaceutical ingredients.
Comparison with Similar Compounds
Ethyl 4-(acetyloxy)-3-[(acetyloxy)methyl]but-2-enoate can be compared to other esters of butenoic acid, such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.
Propyl 4-(acetyloxy)-3-[(acetyloxy)methyl]but-2-enoate: Similar structure but with a propyl ester group.
Butyl 4-(acetyloxy)-3-[(acetyloxy)methyl]but-2-enoate: Similar structure but with a butyl ester group.
The uniqueness of this compound lies in its specific ester group, which can influence its reactivity and solubility properties.
Properties
IUPAC Name |
ethyl 4-acetyloxy-3-(acetyloxymethyl)but-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O6/c1-4-15-11(14)5-10(6-16-8(2)12)7-17-9(3)13/h5H,4,6-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOSWKBYJWKKSPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(COC(=O)C)COC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Bromo-4-methylphenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2638614.png)
![N-(2-methoxyphenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B2638615.png)

![2-{[(4-chlorophenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-4-oxo-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2638620.png)
![1-(4-Methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone](/img/structure/B2638621.png)
![N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2638622.png)
![2-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide](/img/structure/B2638624.png)
![N-({5-[({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)thiophene-2-carboxamide](/img/structure/B2638625.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride](/img/structure/B2638627.png)
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)benzamide](/img/structure/B2638628.png)
![2-[5-amino-3-(ethylamino)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrazol-1-yl]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2638629.png)

